6-Bromo-5-nitro-1(3H)-isobenzofuranone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-nitro-1(3H)-isobenzofuranone is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine atom and a nitro group attached to an isobenzofuranone core
Vorbereitungsmethoden
The synthesis of 6-Bromo-5-nitro-1(3H)-isobenzofuranone typically involves the bromination and nitration of isobenzofuranone derivatives. The reaction conditions often include the use of bromine or brominating agents and nitric acid or nitrating agents under controlled temperatures and conditions to ensure the selective introduction of the bromine and nitro groups . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
6-Bromo-5-nitro-1(3H)-isobenzofuranone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 6-Bromo-5-amino-1(3H)-isobenzofuranone.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-nitro-1(3H)-isobenzofuranone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-5-nitro-1(3H)-isobenzofuranone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom may also play a role in the compound’s reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-5-nitro-1(3H)-isobenzofuranone can be compared with other similar compounds, such as:
- 6-Bromo-5-nitro-1H-indazole
- 6-Bromo-5-nitro-1-benzothiophene-2-thiol
These compounds share similar structural features, such as the presence of bromine and nitro groups, but differ in their core structures. The unique isobenzofuranone core of this compound distinguishes it from these similar compounds and contributes to its specific properties and applications .
Eigenschaften
Molekularformel |
C8H4BrNO4 |
---|---|
Molekulargewicht |
258.03 g/mol |
IUPAC-Name |
6-bromo-5-nitro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4BrNO4/c9-6-2-5-4(3-14-8(5)11)1-7(6)10(12)13/h1-2H,3H2 |
InChI-Schlüssel |
GBPLNDKPUHVINJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC(=C(C=C2C(=O)O1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.